Ethanol;tantalum

Beschreibung

Tantalum(V) ethoxide (Ta(OCH₂CH₃)₅, CAS 6074-84-6) is a metal-organic compound widely used as a precursor for synthesizing tantalum-based oxides and nanostructures. It is a colorless to pale-yellow liquid at room temperature, solidifying at 20°C, and exhibits extreme sensitivity to moisture, undergoing rapid hydrolysis to form tantalum oxides [16]. Its high purity (≥99.999% with impurities <0.0005% for critical elements like Nb) makes it suitable for advanced applications in semiconductors, optical coatings, and energy storage [12].

Eigenschaften

CAS-Nummer |

6074-84-6 |

|---|---|

Molekularformel |

C2H6OTa |

Molekulargewicht |

227.02 g/mol |

IUPAC-Name |

ethanol;tantalum |

InChI |

InChI=1S/C2H6O.Ta/c1-2-3;/h3H,2H2,1H3; |

InChI-Schlüssel |

JVOQKOIQWNPOMI-UHFFFAOYSA-N |

Kanonische SMILES |

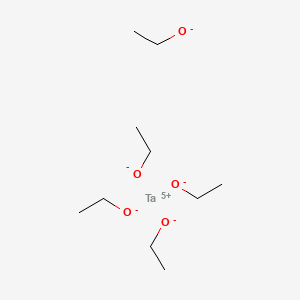

CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].[Ta+5] |

Andere CAS-Nummern |

6074-84-6 |

Piktogramme |

Flammable; Corrosive; Irritant |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Several methods are known for the preparation of Tantalum(V) ethoxide:

-

Salt Metathesis from Tantalum(V) Chloride

Reaction: Tantalum pentachloride (Ta₂Cl₁₀) reacts with ethanol (C₂H₅OH) in the presence of a base such as ammonia (NH₃) to trap the liberated hydrogen chloride (HCl).

Equation: 10 C₂H₅OH + Ta₂Cl₁₀ + 10 NH₃ → Ta₂(OC₂H₅)₁₀ + 10 NH₄Cl.

-

Salt Metathesis Using Alkali Metal Alkoxide

Reaction: Tantalum pentachloride reacts with sodium ethoxide (NaOEt).

Equation: 10 NaOEt + Ta₂Cl₁₀ → Ta₂(OC₂H₅)₁₀ + 10 NaCl.

-

Electrochemical Method

Reaction: Anodic oxidation of tantalum plate in anhydrous ethanol.

Equation: Ta + 5 C₂H₅OH → Ta(OC₂H₅)₅ + 5 H₂.

Analyse Chemischer Reaktionen

Hydrolysis and Oxide Formation

Tantalum(V) ethoxide undergoes hydrolysis to form tantalum(V) oxide (Ta₂O₅), a critical reaction for thin-film applications. The process involves cleavage of Ta–O–Et bonds by water, releasing ethanol:

Reaction :

Key Findings :

-

Controlled Hydrolysis : Under basic conditions (pH 8.0) with ammonia, hydrolysis yields an intermediate oxo-ethoxide cluster, Ta₈(μ₃-O)₂(μ-O)₈(μ-OEt)₆(OEt)₁₄, which further hydrolyzes to Ta₂O₅ nanoparticles .

-

Film Properties : Hydrolytic deposition produces amorphous Ta₂O₅ films with refractive indices up to 2.039 and dielectric constants ~28, suitable for optical and semiconductor applications .

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Product | Application | Source |

|---|---|---|---|

| Ambient moisture | Ta₂O₅ films | Optical coatings | |

| NH₃ gas (pH 8.0) | Ta₈ oxo-ethoxide cluster | Sol-gel intermediates | |

| CVD (700°C, 1.33 mPa) | Crystalline Ta₂O₅ | High-κ dielectrics |

Thermal Decomposition

Pyrolysis of Ta(OEt)₅ facilitates chemical vapor deposition (CVD) of Ta₂O₅. The reaction proceeds via ether elimination:

Reaction :

Key Findings :

-

Microwave-Assisted Decomposition : Rapid heating (microwave) in ethoxyethanol produces phase-pure Ta₂O₅ nanoparticles with high surface area (BET: 35–40 m²/g) .

-

ALD Compatibility : Atomic layer deposition (ALD) using Ta(OEt)₅ and water achieves conformal films (100% coverage on high-aspect-ratio substrates) at 50–350°C .

Thermal Stability :

Acidic Conditions

Ta(OEt)₅ reacts with hydrofluoric acid (HF) to form tantalum fluoride complexes, though detailed mechanisms remain understudied.

Basic Conditions

In alkaline environments, Ta(OEt)₅ undergoes accelerated hydrolysis. Ammonia gas is often introduced to neutralize HCl byproducts during synthesis :

Synthesis Reaction :

Table 2: Synthesis Optimization

| Parameter | Effect | Source |

|---|---|---|

| NaOMe addition | Enhances purity (99.999%+) | |

| Low-temperature filtration | Reduces NH₄Cl contamination |

Ligand Exchange and Coordination Chemistry

Ta(OEt)₅ participates in ligand-exchange reactions with other alcohols or chelating agents:

Reaction with 1,3-Propanediol :

This forms stable precursors for spin-coating uniform Ta₂O₅ films (1.0–1.5 × 10²¹ atoms/m²) .

Wissenschaftliche Forschungsanwendungen

Thin Film Deposition

Tantalum(V) ethoxide is extensively used in chemical vapor deposition (CVD) processes to create ultra-thin films of tantalum oxide (Ta₂O₅). These films exhibit high refractive indices (up to 2.039), making them suitable for optical applications, including anti-reflective coatings and optical filters .

| Application Area | Description |

|---|---|

| Semiconductors | Used in the fabrication of capacitors and transistors. |

| Optical Coatings | Employed in anti-reflective coatings and optical filters. |

| Electrochromics | Utilized in devices that change color with applied voltage. |

Nanoparticle Synthesis

Tantalum(V) ethoxide serves as a precursor for synthesizing tantalum oxide nanoparticles, which have applications in biomedical imaging and photocatalysis. For instance, studies have demonstrated its use in producing Ta₂O₅ nanoparticles that can degrade organic dyes under UV light, showcasing their potential in environmental remediation .

| Property | Value |

|---|---|

| Band Gap | High, facilitating photocatalytic activity |

| Particle Size | Controlled via synthesis conditions |

Research on Novel Compounds

Research has explored the synthesis of novel tantalum-containing compounds using tantalum(V) ethoxide. These compounds often exhibit unique geometric and electronic properties that can be tailored for specific applications in materials science and catalysis .

Case Study 1: Photocatalytic Activity of Ta₂O₅ Nanoparticles

A study investigated the photocatalytic degradation of rhodamine B using Ta₂O₅ nanoparticles synthesized from tantalum(V) ethoxide. The results indicated that varying the amount of catalyst affected the degradation rate, highlighting the importance of optimizing catalyst loading for effective environmental applications .

- Catalyst Amounts Tested : 0.2 mg/mL to 0.8 mg/mL

- Degradation Rate : Increased with catalyst amount up to an optimal point; excessive loading reduced effectiveness due to light scattering.

Case Study 2: Thin Film Capacitors

Research into tantalum oxide thin films produced via CVD from tantalum(V) ethoxide demonstrated their effectiveness in high-performance capacitors. The films exhibited excellent dielectric properties, making them suitable for advanced electronic devices .

Wirkmechanismus

The primary mechanism of action for Tantalum(V) ethoxide involves its use as a precursor in the deposition of tantalum oxide films. The compound undergoes hydrolysis and condensation reactions to form tantalum oxide, which is then used in various applications such as coatings in optical devices, dielectric layers for micro and nanoelectronics, and thin-film solid-state lithium-ion batteries .

Vergleich Mit ähnlichen Verbindungen

Niobium(V) Ethoxide (Nb(OCH₂CH₃)₅)

| Property | Tantalum(V) Ethoxide | Niobium(V) Ethoxide |

|---|---|---|

| Hydrolysis Reactivity | Slower hydrolysis, forming stable clusters (e.g., Ta₈O₁₀(OEt)₂₀) during sol-gel processes [13]. | Faster hydrolysis due to lower electronegativity of Nb, requiring stricter moisture control [18]. |

| Thermal Stability | Decomposes at ~500°C to Ta₂O₅ [8]. | Lower decomposition temperature (~450°C), forming Nb₂O₅ with higher oxygen vacancies [11]. |

| Applications | High-k dielectrics, biocompatible coatings [7]. | Catalysts (e.g., Ru₁₋ₓNbₓO₂ for oxygen evolution) and dopants in hybrid silica membranes for gas separation [18]. |

Key Difference : Nb(OEt)₅’s faster hydrolysis limits its use in ambient-condition processing but favors rapid oxide formation in hydrothermal syntheses.

Tantalum(V) Chloride (TaCl₅)

| Property | Tantalum(V) Ethoxide | Tantalum(V) Chloride |

|---|---|---|

| Reactivity | Hydrolyzes gradually in ethanol/water mixtures; compatible with spin-coating [8]. | Rapidly hydrolyzes to TaOCl₃ and Ta₂O₅, requiring anhydrous handling [23]. |

| Purity | Ultra-high purity (Nb <0.0005%) achievable via distillation [12]. | Often contains Cl⁻ residues, complicating semiconductor applications [23]. |

| ALD Performance | Smooth films (roughness <1 nm) with oxygen plasma [22]. | Rougher films due to byproduct formation; limited to niche applications [23]. |

Key Difference : TaCl₅’s corrosive byproducts and stringent handling make Ta(OEt)₅ preferable for large-scale, solution-based fabrication.

Modified Tantalum Alkoxides

Glycol-Substituted Complexes (e.g., Ta-1,3-propanediolate) :

- Stability : Air-stable for months vs. Ta(OEt)₅’s sensitivity [9].

- Processing : Suitable for high-temperature CSD but incompatible with low-temperature UV curing due to low photoabsorption [15].

β-Diketonate Complexes (e.g., Ta-benzoylacetone) :

- Photoactivity : Enhanced π→π* transitions (200–380 nm) enable photochemical decomposition for patterned oxide films, unlike unmodified Ta(OEt)₅ [9].

Rheological and Coating Performance

| Parameter | Tantalum(V) Ethoxide in PAN/DMF | Pure PAN/DMF |

|---|---|---|

| Viscosity at 1000 1/s | 3.07 Pa·s (33 wt% Ta(OEt)₅) [4]. | 2.8 Pa·s (15 wt% PAN) [4]. |

| Fiber Interaction | Stronger PAN chain crosslinking [4]. | Minimal interaction [4]. |

Key Insight : Ta(OEt)₅ increases solution viscosity, enabling stable electrospinning of TaC precursor fibers [4].

Biologische Aktivität

Tantalum(V) ethoxide (Ta(OEt)₅), a metalorganic compound, has garnered attention due to its unique properties and applications in various fields, particularly in materials science and biomedical applications. This article delves into the biological activity of tantalum(V) ethoxide, highlighting its synthesis, applications, and recent research findings.

Overview of Tantalum(V) Ethoxide

Tantalum(V) ethoxide is a colorless solid that hydrolyzes readily and is primarily used to manufacture tantalum(V) oxide thin-film materials. These materials find applications in the semiconductor and optical industries due to their high refractive indices and ability to form thin films with nanometer-scale thickness control .

Chemical Properties:

- Molecular Formula: Ta(OC₂H₅)₅

- Molecular Weight: 406.25 g/mol

- Melting Point: 21°C

- Boiling Point: 145°C (at 0.01 mm Hg)

- CAS Number: 6074-84-6

Synthesis Methods

Tantalum(V) ethoxide can be synthesized through several methods, including:

- Salt Metathesis : Using tantalum(V) chloride and ethanol.

- Electrochemical Methods : Involving the reaction of tantalum metal with ethanol under controlled conditions.

- Direct Reaction : Combining tantalum metal with ethanol directly .

Biological Activity

Recent studies have explored the biological activity of tantalum(V) ethoxide and its derivatives, particularly in biomedical applications. The following key findings illustrate its potential:

Antibacterial Properties

A study focused on modifying porous tantalum using a hydrothermal method to synthesize Ca²⁺/Zn²⁺-doped Ta₂O₅ nanorods demonstrated promising antibacterial properties. The research indicated that the incorporation of zinc ions enhances sterilizing effects, while calcium ions promote cell differentiation and activity, making these materials suitable for biomedical implants .

Photocatalytic Activity

Another significant aspect of tantalum(V) ethoxide is its photocatalytic activity. Research has shown that tantalum oxide layers fabricated from tantalum(V) ethoxide solutions exhibit effective photocatalytic properties, particularly in degrading organic dyes like rhodamine B. This property is attributed to the material's bandgap characteristics, which were analyzed using techniques such as TGA-DTA-DSC and UV-vis spectroscopy .

Case Study 1: Tantalum Oxide Nanoparticles

In a study investigating the controlled hydrolysis of tantalum ethoxide, researchers synthesized nanoparticles of Ta₂O₅. The nanoparticles were characterized using various techniques (XRD, SEM, etc.), and their photocatalytic activity was assessed by measuring the degradation rates of organic pollutants under UV light exposure .

Case Study 2: Surface Modification for Biomedical Applications

Research on porous tantalum modified with Ca²⁺/Zn²⁺ ions revealed enhanced biological performance through various tests including MTT assays and SEM analyses. The results indicated improved antibacterial activity and cellular response, suggesting that tantalum-based materials can be optimized for better integration in biomedical applications .

Data Table: Key Properties and Applications

| Property/Characteristic | Value/Description |

|---|---|

| Molecular Formula | Ta(OC₂H₅)₅ |

| Melting Point | 21°C |

| Boiling Point | 145°C |

| Primary Applications | Semiconductor films, Optical coatings |

| Antibacterial Activity | Enhanced with Ca²⁺/Zn²⁺ doping |

| Photocatalytic Activity | Effective in degrading organic dyes |

Q & A

Q. What are the standard methodologies for synthesizing high-purity Tantalum(V) ethoxide, and how do process parameters influence yield?

High-purity Tantalum(V) ethoxide (Ta(OC₂H₅)₅) is typically synthesized via vacuum distillation. Critical parameters include reflux ratio, water content in ethanol, and distillation temperature. For example, under 1 kPa pressure and 190°C outlet temperature, a reflux ratio of 1:2 optimizes purity (>99.999%) while minimizing impurities like Al, Fe, and Nb to <0.00005% . Elemental analysis, FTIR, and Raman spectroscopy are used to confirm purity and structure .

Q. What safety protocols are essential for handling Tantalum(V) ethoxide in laboratory settings?

Tantalum(V) ethoxide is highly flammable (flash point: 29°C) and corrosive. Use explosion-proof equipment, avoid heat sources, and ensure ventilation. Personal protective equipment (PPE) such as nitrile gloves, goggles, and lab coats are mandatory. In case of skin contact, wash immediately with soap and water for ≥15 minutes .

Q. How can researchers characterize the hydrolysis behavior of Tantalum(V) ethoxide for sol-gel applications?

Hydrolysis kinetics can be studied using in situ total scattering experiments. For dilute systems, monitor PDF (Pair Distribution Function) data to evaluate solvent effects (e.g., 10 vol% methanol in water) and identify intermediate species. Static vs. flowing conditions may alter nucleation pathways, requiring careful control of water addition rates .

Q. What are the optimal storage conditions to prevent degradation of Tantalum(V) ethoxide?

Store in sealed, moisture-free containers under inert gas (e.g., argon) at room temperature. Exposure to humidity triggers rapid hydrolysis, forming tantalum oxides. Ensure containers are labeled with GHS warnings for flammability and corrosion .

Advanced Research Questions

Q. How do variations in precursor composition (e.g., ethoxide vs. oxalate) impact the catalytic properties of Ta-based M1 phase materials?

In MoVTeTaO M1 catalysts, substituting tantalum oxalate with Tantalum(V) ethoxide alters crystallinity and surface reactivity. Microwave-assisted synthesis with ethoxide precursors enhances Ta dispersion, improving catalytic activity for propane oxidation. Use HAADF-STEM to correlate Ta/V distribution with reactivity .

Q. What experimental strategies resolve contradictions in sol-gel-derived Ta₂O₅ thin film properties reported across studies?

Contradictions in film roughness (<1 nm vs. >5 nm) may arise from differences in atomic layer deposition (ALD) parameters. Optimize substrate temperature (e.g., 250–300°C) and tantalum ethoxide pulse duration (0.1–0.5 sec) to balance growth rate and morphology. Validate with AFM and XPS to ensure stoichiometric Ta₂O₅ .

Q. How can researchers optimize reflux ratios in vacuum distillation to minimize oligomer formation during Ta(OC₂H₅)₅ synthesis?

Higher reflux ratios (e.g., 1:3) reduce oligomers but lower yield. Use GC-MS to monitor intermediate ethoxy species. At 210–230°C oil bath temperature, a 1:2 ratio achieves 95% yield with <0.0005% Nb impurities. Compare with NMR data to confirm monomer dominance .

Q. What role does hydrolysis pH play in tailoring the photocatalytic activity of Ta₂O₅ nanostructures?

Acidic hydrolysis (pH 2–4) produces mesoporous Ta₂O₅ with high surface area (>200 m²/g), enhancing H₂ generation under UV light. Alkaline conditions (pH 10–12) yield dense films with lower activity. Use BET and TEM to correlate pore structure with performance .

Q. How do interfacial reactions between Tantalum(V) ethoxide and organic ligands influence hybrid polymer properties?

Methacrylate-functionalized Ta clusters polymerize with organic monomers to form hybrids with tunable thermal stability (decomposition >400°C). Analyze via TGA-DSC and FTIR to track crosslinking efficiency and glass transition temperatures .

Q. What advanced techniques quantify Ta coordination changes during ALD of Ta₂O₅ films?

In situ QCM (Quartz Crystal Microbalance) and XANES (X-ray Absorption Near-Edge Structure) track Ta oxidation states during ALD cycles. Ethoxide precursors favor Ta⁵+ coordination, while water pulses stabilize Ta-O-Ta networks .

Methodological Guidance

Q. How should researchers design experiments to assess the environmental impact of Tantalum(V) ethoxide waste?

Follow EPA guidelines for chemical incineration (≥1200°C) with scrubbers to capture Ta residues. Use ICP-MS to quantify Ta leaching in simulated landfill conditions (pH 4–9) .

Q. What statistical approaches are recommended for analyzing discrepancies in reported Ta-O bond lengths across crystallographic studies?

Apply Rietveld refinement to PDF data, accounting for solvent effects in total scattering experiments. Compare with DFT-calculated bond lengths (e.g., 1.98 Å for Ta-O in ethoxide vs. 2.05 Å in hydrolyzed clusters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.